A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-one
A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-one
Abstract
This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 1-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-one (CAS No. 1000932-28-4)[1]. As a molecule incorporating a thiazole heterocycle, a sulfanyl linkage, and a ketone functional group, its structural elucidation relies heavily on the precise assignment of ¹H and ¹³C NMR chemical shifts. This document serves as an in-depth resource for researchers, chemists, and drug development professionals, offering a detailed theoretical framework for spectral interpretation, a robust experimental protocol for data acquisition, and an analysis of the key structural-electronic factors governing the chemical shifts. The insights provided herein are grounded in established NMR principles and data from analogous chemical structures to ensure scientific integrity and practical applicability.
Molecular Structure and Atom Numbering
A thorough NMR analysis begins with a clear understanding of the molecular structure and a systematic numbering convention for unambiguous assignment. The structure of 1-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-one is presented below, with each unique carbon and proton environment labeled. This convention will be used throughout this guide.
Figure 1: Molecular structure of 1-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-one with atom numbering for NMR assignment.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum is predicted to exhibit four distinct signals corresponding to the four unique proton environments in the molecule. The chemical shift of each signal is governed by the electronic environment, including inductive effects from electronegative atoms and anisotropic effects from the carbonyl and thiazole moieties.
Causality of Chemical Shift Assignments
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Hα (Methylene Protons, -S-CH₂-C(O)-): These two protons are positioned between two electron-withdrawing groups: the sulfur atom and the carbonyl group. The electronegativity of sulfur and the significant magnetic anisotropy of the C=O bond will cause a substantial deshielding effect, shifting this signal significantly downfield.[2][3][4] This signal is expected to appear as a singlet, as there are no adjacent protons for spin-spin coupling.
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Hβ (Methyl Protons, -C(O)-CH₃): These three protons are adjacent to a carbonyl group. This proximity results in a moderate deshielding effect, placing their signal in the typical region for methyl ketones.[3] This signal will also be a singlet due to the absence of neighboring protons.
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Hγ (Thiazole Proton, C7-H): This is the lone proton on the thiazole ring. Aromatic and heteroaromatic protons typically resonate at high chemical shifts. The specific position will be influenced by the electron-donating methyl group at C5 and the electron-withdrawing sulfanyl group at C2. It is expected to appear as a singlet or a very narrow quartet due to long-range coupling with the C8 methyl protons.
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Hδ (Thiazole Methyl Protons, C8-H₃): This methyl group is attached to an sp²-hybridized carbon of the thiazole ring. Its chemical shift will be further downfield than a typical aliphatic methyl group. This signal will appear as a doublet if it couples with the Hγ proton, or a singlet if the coupling constant is too small to be resolved.
Summary of Predicted ¹H NMR Data
The following table summarizes the predicted chemical shifts, multiplicities, and integration values for the ¹H NMR spectrum, assuming analysis in a standard non-polar solvent like CDCl₃.
| Proton Label | Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment Rationale |
| Hα | -S-CH₂ -C(O)- | 3.8 - 4.2 | Singlet (s) | 2H | Flanked by electronegative S and anisotropic C=O group. |
| Hβ | -C(O)-CH₃ | 2.2 - 2.5 | Singlet (s) | 3H | Adjacent to a carbonyl group, characteristic of a methyl ketone.[3] |
| Hγ | Thiazole CH | 7.0 - 7.4 | Singlet (s) or Quartet (q) | 1H | Heteroaromatic proton, influenced by ring electronics. |
| Hδ | Thiazole -CH₃ | 2.4 - 2.6 | Singlet (s) or Doublet (d) | 3H | Methyl group on an aromatic ring. |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atom and the electronegativity of its attached atoms.
Causality of Chemical Shift Assignments
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C1 (-S-CH₂-C(O)-): This methylene carbon is bonded to sulfur, which will shift it downfield relative to a standard alkane carbon.
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C2 (C=O): The carbonyl carbon is sp²-hybridized and double-bonded to a highly electronegative oxygen atom. This results in significant deshielding, causing its signal to appear at a very low field (far downfield), typically above 200 ppm.[5]
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C3 (-C(O)-CH₃): The methyl carbon of the ketone group will be found in the aliphatic region, shifted slightly downfield due to the adjacent carbonyl.
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C4, C5, C7 (Thiazole Ring Carbons): These sp²-hybridized carbons will resonate in the aromatic/olefinic region (100-170 ppm). The C5 carbon, bonded to the electron-withdrawing sulfur and nitrogen, is expected to be the most downfield of the ring carbons.[6][7] The precise shifts of C4 and C7 are influenced by the substituents on the ring.
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C8 (Thiazole -CH₃): This methyl carbon, attached to the thiazole ring, will appear at the highest field (most upfield) but will be slightly deshielded compared to a typical saturated alkyl methyl group.
Summary of Predicted ¹³C NMR Data
| Carbon Label | Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
| C1 | -S-C H₂-C(O)- | 45 - 55 | Aliphatic carbon attached to sulfur. |
| C2 | -C (O)- | 200 - 210 | Carbonyl carbon, highly deshielded.[5] |
| C3 | -C(O)-C H₃ | 28 - 35 | Methyl ketone carbon. |
| C4 | Thiazole C -H | 115 - 125 | sp² carbon in a heteroaromatic ring. |
| C5 | Thiazole C -S- | 160 - 170 | sp² carbon bonded to both S and N, highly deshielded.[6][7] |
| C7 | Thiazole C -CH₃ | 140 - 150 | Substituted sp² carbon in a heteroaromatic ring. |
| C8 | Thiazole -C H₃ | 12 - 18 | Methyl carbon attached to an aromatic system. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality, reproducible NMR data for structural confirmation, a standardized experimental procedure is essential. This protocol outlines the necessary steps from sample preparation to data acquisition on a modern NMR spectrometer.
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